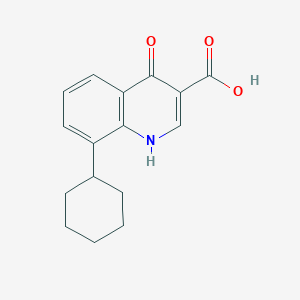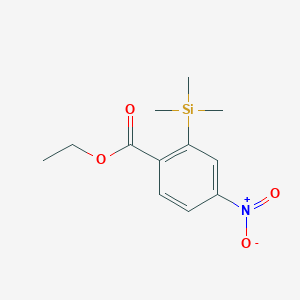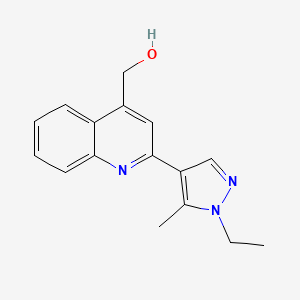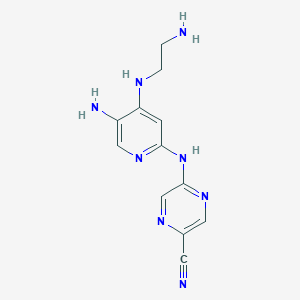![molecular formula C15H14ClN3 B11850906 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11850906.png)
4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family This compound is characterized by the presence of chlorine, methyl, and phenyl groups attached to the pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of Chlorine: Chlorination is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Methylation and Phenylation: Methyl and phenyl groups are introduced using reagents like methyl iodide and phenylboronic acid, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor and anticancer agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a tool compound to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects such as cell cycle arrest and apoptosis. The exact pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl and phenyl groups, which may affect its biological activity and electronic properties.
2,5,6-Trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but without the chlorine atom, which can influence its reactivity and interactions.
Uniqueness
4-Chloro-2,5,6-trimethyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the combination of chlorine, methyl, and phenyl groups, which confer distinct electronic and steric properties. These modifications can enhance its binding affinity to specific targets and improve its overall pharmacological profile.
Properties
Molecular Formula |
C15H14ClN3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
4-chloro-2,5,6-trimethyl-7-phenylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14ClN3/c1-9-10(2)19(12-7-5-4-6-8-12)15-13(9)14(16)17-11(3)18-15/h4-8H,1-3H3 |
InChI Key |
SUOGWDSEKHQQGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC(=N2)C)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11850841.png)
![4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B11850847.png)



![2-[bis(2-hydroxyethyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11850867.png)




![Ethyl 6-methoxy-2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate](/img/structure/B11850912.png)

